![molecular formula C7H6ClN3 B1358085 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-56-3](/img/structure/B1358085.png)
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structureThe presence of both chlorine and methyl groups on the pyrrolo[2,1-f][1,2,4]triazine core enhances its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This route includes the formation of bromohydrazone intermediates, which then undergo cyclization to yield the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the target compound through subsequent reactions.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine as an anticancer agent. Its derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, compounds derived from this triazine have been evaluated for their efficacy against non-small cell lung cancer and breast cancer cells. The mechanism involves the modulation of specific biological pathways that are crucial for tumor growth and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it can act against a range of microbial pathogens, making it a candidate for developing new antibiotics . The presence of chlorine and nitrogen atoms in its structure enhances its interaction with microbial enzymes, leading to effective inhibition.
Inflammatory and Antiviral Applications
In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. Its derivatives exhibit the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . Furthermore, some studies suggest potential antiviral activities against viruses such as HIV and hepatitis .
Agricultural Applications
Herbicide Development
The compound's structural characteristics make it a suitable candidate for herbicide development. Its derivatives have been tested for their effectiveness in inhibiting weed growth while being less harmful to crops. The mechanism typically involves disrupting the metabolic pathways in target plants .
Pesticidal Properties
Beyond herbicides, this compound has shown promise as a pesticide. Its ability to interfere with pest growth and reproduction makes it an attractive option for integrated pest management strategies .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. For example, incorporating this compound into polymer matrices may improve thermal stability and mechanical strength .
Nanotechnology Applications
Emerging research suggests that compounds like this compound can be utilized in nanotechnology for creating functionalized nanoparticles. These nanoparticles can have applications in drug delivery systems and targeted therapies due to their ability to encapsulate therapeutic agents effectively .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Anticancer | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating potency at low concentrations. |
Study B | Antimicrobial | Showed effectiveness against E.coli and S.aureus with minimum inhibitory concentrations lower than traditional antibiotics. |
Study C | Herbicide | Evaluated in field trials; reduced weed biomass by over 70% compared to untreated controls without affecting crop yield. |
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methylpyrrolo[1,2-f][1,2,4]triazine
- Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS Number: 529508-56-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as an inhibitor in various kinase pathways, including its effects on cancer cell lines.
Property | Value |
---|---|
Molecular Formula | C₇H₆ClN₃ |
Molecular Weight | 167.596 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
LogP | 1.40 |
Storage Conditions | -20°C |
Kinase Inhibition
Research has indicated that compounds containing the pyrrolo[2,1-f][1,2,4]triazine nucleus exhibit significant inhibitory activity against various kinases. A notable study synthesized several derivatives and evaluated their activity against VEGFR-2 and EGFR kinases. The findings are summarized in the table below:
Compound | Target Kinase | IC50 (µM) | Selectivity |
---|---|---|---|
Compound 1 | EGFR | 0.100 | Moderate |
Compound 2 | VEGFR-2 | 0.066 | High |
Compound 3 | VEGFR-2 | 0.023 | High |
These compounds demonstrated varied selectivity and potency, with some showing promising results in inhibiting tumor growth in xenograft models. For instance, compound 8 was identified as an ATP-competitive inhibitor of VEGFR-2, exhibiting a favorable pharmacokinetic profile and metabolic stability in vitro .
Case Studies
One significant case study involved the evaluation of a pyrrolo[2,1-f][1,2,4]triazine derivative in human lung carcinoma xenograft models. This study reported that compound 10 showed enhanced activity against both EGFR and HER2 kinases compared to its analogs. The methyl group on the pyrrole ring was crucial for maintaining this activity; modifications led to a decrease in efficacy .
Another investigation focused on a derivative containing a morpholine side chain, which resulted in improved inhibition of EGFR (IC50 = 0.061 µM) and HER (IC50 = 0.055 µM). This compound also demonstrated significant antitumor effects in GEO and N87 xenograft models when administered subcutaneously and orally .
The mechanism by which these compounds exert their biological effects primarily involves the inhibition of kinase activity critical for tumor growth and proliferation. Molecular docking studies have revealed that these compounds bind effectively to the ATP binding sites of their target kinases, forming hydrogen bonds that stabilize their interaction with the enzyme's active site .
Properties
IUPAC Name |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDXECHDATNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619220 | |
Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529508-56-3 | |
Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine described in the research?
A1: The research highlights a novel synthetic method for this compound that boasts several advantages. Firstly, the reaction conditions are mild, which is often desirable in organic synthesis to minimize unwanted side reactions. Secondly, each step in the synthesis exhibits a high yield, culminating in a total yield of 72.1% []. This high yield makes the process efficient and cost-effective. The authors suggest that these factors make the method suitable for large-scale production [].
Q2: Can you elaborate on the steps involved in this synthetic method?
A2: The synthesis begins with a compound designated as compound VIII and utilizes methyl trioctyl ammonium chloride (Aliquat336) as a catalyst. This catalyst facilitates the in-situ generation of chloramine (NH2Cl) which then reacts with compound VIII in an N-amination reaction to produce compound IX []. Subsequently, compound IX undergoes a ring closure reaction in the presence of formamide, resulting in the formation of compound VII []. The final step involves reacting compound VII with phosphorus oxychloride (POCl3), using DIPEA as an acid binding agent and toluene as a solvent, ultimately yielding the desired this compound [].
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